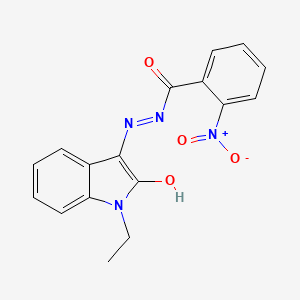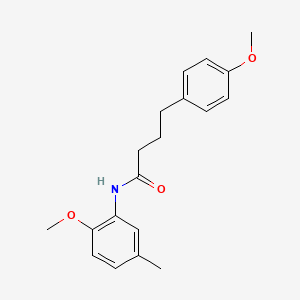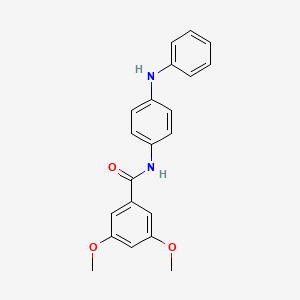
3-(2-nitrophenyl)-N-4-pyridinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitrophenyl)-N-4-pyridinylacrylamide, commonly known as NPPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPAA is a small molecule inhibitor that has been found to inhibit the activity of certain enzymes and proteins, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of NPPAA involves the inhibition of the activity of certain enzymes and proteins by binding to their active sites or other specific regions. This results in the disruption of various cellular processes, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
NPPAA has been found to have various biochemical and physiological effects, depending on the specific enzymes and proteins it targets. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the suppression of tumor growth. It has also been found to inhibit the activity of certain phosphatases involved in insulin signaling, leading to improved glucose metabolism in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPPAA in lab experiments is its specificity for certain enzymes and proteins, which allows for precise targeting and manipulation of cellular processes. However, one limitation of using NPPAA is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications.
Orientations Futures
There are many potential future directions for research involving NPPAA. Some possible areas of focus include:
1. Further optimization of NPPAA and related compounds for drug development and other applications.
2. Investigation of the specific mechanisms of action of NPPAA on various enzymes and proteins.
3. Development of new techniques for the delivery of NPPAA and related compounds to specific target cells or tissues.
4. Exploration of the potential use of NPPAA and related compounds in combination with other drugs or therapies for enhanced therapeutic effects.
5. Investigation of the potential use of NPPAA and related compounds as research tools for the study of various cellular processes.
Méthodes De Synthèse
The synthesis of NPPAA involves the reaction of 3-(2-nitrophenyl)acrylic acid with 4-pyridinylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography and characterized using various analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
NPPAA has been extensively studied for its potential applications in drug development and other research areas. It has been found to inhibit the activity of various enzymes and proteins, including kinases and phosphatases, which play important roles in many cellular processes. This makes NPPAA a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-12-7-9-15-10-8-12)6-5-11-3-1-2-4-13(11)17(19)20/h1-10H,(H,15,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSRLPZNJKIUBN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)



![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
